[2-(1,3-Dioxan-2-yl)phenyl]methanol
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Overview
Description
[2-(1,3-Dioxan-2-yl)phenyl]methanol: is an organic compound characterized by a phenyl group attached to a methanol moiety, which is further connected to a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1,3-Dioxan-2-yl)phenyl]methanol typically involves the reaction of a phenyl-substituted aldehyde or ketone with 1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through acetalization, forming the 1,3-dioxane ring . Common catalysts include toluenesulfonic acid, which facilitates the removal of water from the reaction mixture, enhancing the yield of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger volumes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and catalyst concentration, ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1,3-Dioxan-2-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: Substitution reactions can occur at the phenyl ring, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, [2-(1,3-Dioxan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: Its ability to form stable acetal linkages makes it useful in drug design and delivery systems .
Medicine: In medicine, this compound derivatives are being explored for their therapeutic properties. Research is ongoing to investigate their potential as anti-inflammatory and antimicrobial agents .
Industry: Industrially, the compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability and resistance to chemicals .
Mechanism of Action
The mechanism of action of [2-(1,3-Dioxan-2-yl)phenyl]methanol involves its interaction with various molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. The 1,3-dioxane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
1,3-Dioxane: A six-membered ring compound similar to 1,3-dioxolane but with an additional methylene group.
1,3-Dioxolane: A five-membered ring compound with similar acetal properties.
2-Phenyl-1,3-dioxane: A compound with a phenyl group attached to a 1,3-dioxane ring.
Uniqueness: [2-(1,3-Dioxan-2-yl)phenyl]methanol is unique due to its combination of a phenyl group, methanol moiety, and 1,3-dioxane ring. This structure provides a balance of reactivity and stability, making it versatile for various applications .
Properties
IUPAC Name |
[2-(1,3-dioxan-2-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5,11-12H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXIDTKPQFMUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=CC=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668558 |
Source
|
Record name | [2-(1,3-Dioxan-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398475-42-8 |
Source
|
Record name | [2-(1,3-Dioxan-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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